Fluorine Positional Isomerism: 2- vs. 4-Fluorobenzoyl Analogs
The target compound features a unique 2-fluorobenzoyl group, in contrast to the prevalent 4-fluorobenzoyl motif in the patent-dominant dual 5-HT2A/D3 antagonist series [1]. While the patent exemplifies 4-fluorobenzoyl compounds with nanomolar affinity for both receptors, the ortho-fluorine isomer is not exemplified, indicating a deliberate structural departure. This positional shift is known to modulate the dihedral angle of the benzoyl moiety, potentially altering receptor subtype selectivity.
| Evidence Dimension | Benzoyl fluorine substitution position |
|---|---|
| Target Compound Data | 2-fluorobenzoyl |
| Comparator Or Baseline | 4-fluorobenzoyl (as in US8097637B2 examples) |
| Quantified Difference | Positional isomer; comparative binding data not available for the target compound |
| Conditions | Patent analysis and structural comparison (in silico) |
Why This Matters
Procuring the wrong isomer (e.g., a cheaper 4-fluorobenzoyl congener) will likely result in a fundamentally different pharmacological profile, voiding study validity.
- [1] Gobbi, L., Jaeschke, G., Rodriguez Sarmiento, R. M., & Steward, L. (2012). Benzoyl-piperidine derivatives as dual modulators of the 5-HT2A and D3 receptors. U.S. Patent No. 8,097,637. Washington, DC: U.S. Patent and Trademark Office. View Source
